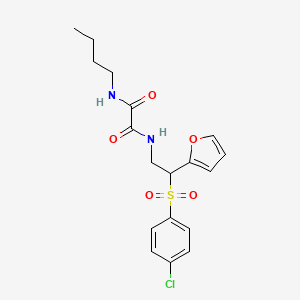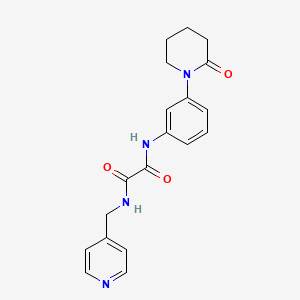
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide, commonly known as OPPO, is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. OPPO is a small molecule inhibitor that selectively targets the protein-protein interaction between the transcription factor STAT3 and its upstream kinase JAK2. This interaction plays a crucial role in the activation of STAT3, which is known to be involved in various cellular processes such as cell proliferation, differentiation, and survival.
Scientific Research Applications
Catalytic Applications
N1-(3-(2-oxopiperidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamide and its derivatives have shown significant utility in catalysis, particularly in the field of organic synthesis. The compound has been identified as an efficient ligand for copper-catalyzed amination of aryl iodides at room temperature. This catalytic system facilitates the N-arylation of cyclic secondary amines, primary amines, amino acids, and ammonia with moderate to excellent yields and high functional group tolerance (Wang et al., 2015). Similarly, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) has been found to be an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature, showcasing excellent chemoselectivity and functional group tolerance (Bhunia et al., 2022).
Structural Analysis and Supramolecular Chemistry
The structural and supramolecular analysis of this compound derivatives has provided insights into their potential applications in materials science. Studies have focused on the conformational polymorphism and hydrogen bonding patterns in crystals, highlighting the importance of such interactions in the molecular packing and stability of these compounds (Jotani et al., 2016). Additionally, the crystal structure of related compounds has been explored, with findings showing how amino and pyridinium groups are hydrogen bonded to the oxygen atoms of centrosymmetric isopolyoxometalate anions, forming three-dimensional supramolecular architectures (Qin et al., 2010).
Medical Research and Pharmacology
Although the specific compound this compound itself has not been directly linked to medical research or pharmacological applications within the provided studies, derivatives and structurally related compounds have been investigated for their potential medical applications. For example, heterocyclic compounds with similar structures have been studied for their nursing and treatment applications against diseases like children's bronchial pneumonia, focusing on their biological activity and interaction with biological receptors (Ding & Zhong, 2022).
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-17-6-1-2-11-23(17)16-5-3-4-15(12-16)22-19(26)18(25)21-13-14-7-9-20-10-8-14/h3-5,7-10,12H,1-2,6,11,13H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVPLCGPFOCYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
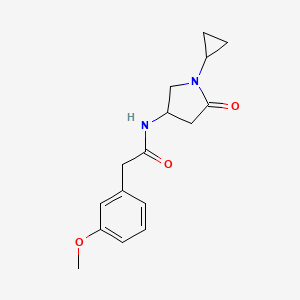
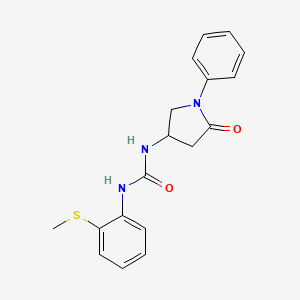
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2972691.png)

![2-((7-acetyl-3-(3-chloro-4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2972694.png)


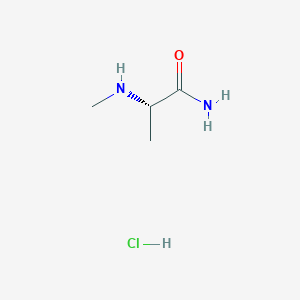
![N-(1-cyanocyclopentyl)-2-{[4-(propan-2-yl)phenyl]amino}acetamide](/img/structure/B2972703.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2972704.png)
![N-[4-(Aminomethyl)cyclohexyl]-5-(difluoromethyl)-2-fluorobenzamide;hydrochloride](/img/structure/B2972705.png)

![5-[(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2972709.png)
